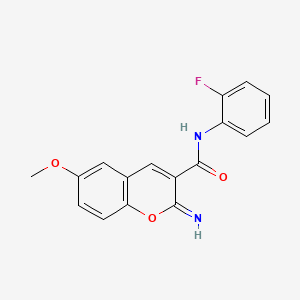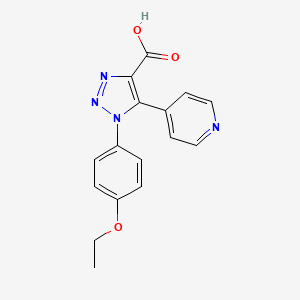
N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide, also known as FCIM, is a synthetic compound that belongs to the class of chromene derivatives. FCIM has shown potential as a therapeutic agent due to its ability to inhibit certain enzymes and regulate physiological processes.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide involves the inhibition of certain enzymes and regulation of physiological processes. This compound inhibits monoamine oxidase A and B, which leads to increased levels of neurotransmitters such as serotonin and dopamine. This increase in neurotransmitter levels can result in improved mood and cognitive function. This compound also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of neurotransmitters such as serotonin and dopamine, which can improve mood and cognitive function. This compound also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation in the brain. Additionally, this compound has been found to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide in lab experiments is its ability to inhibit monoamine oxidase A and B, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. This can be useful in studying the effects of these neurotransmitters on mood and cognitive function. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
Orientations Futures
There are several future directions for the study of N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease. Additionally, the mechanisms of action of this compound and its derivatives should be further explored to better understand their effects on the brain and body.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-fluoroaniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-amino-2H-chromen-2-one in the presence of acetic acid to yield this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit certain enzymes such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been found to have anti-inflammatory and antioxidant properties. These properties make this compound a potential candidate for the treatment of neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-imino-6-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-11-6-7-15-10(8-11)9-12(16(19)23-15)17(21)20-14-5-3-2-4-13(14)18/h2-9,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJRBTXNCNZKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)

![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5146587.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methyl-1H-benzimidazole](/img/structure/B5146608.png)
![1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)